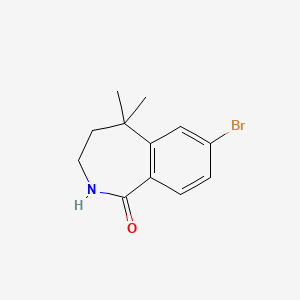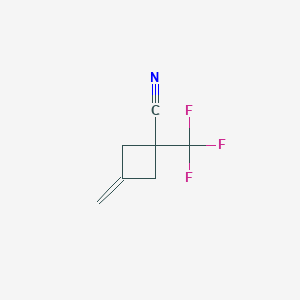
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol . It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a cyclobutane ring. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Métodos De Preparación
The synthesis of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves several steps. One common method includes the reaction of a suitable cyclobutane precursor with trifluoromethylating agents under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C7H6F3N |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(3-5,4-11)7(8,9)10/h1-3H2 |
Clave InChI |
AEKCXHAMCVJMIP-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)(C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
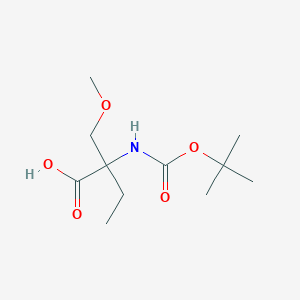
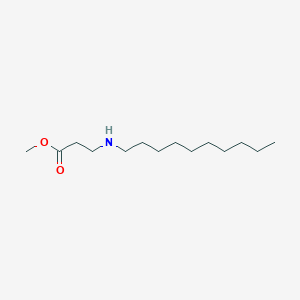
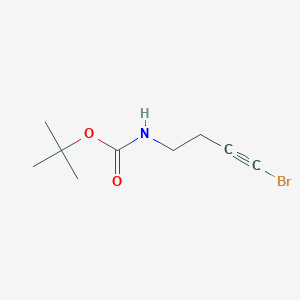
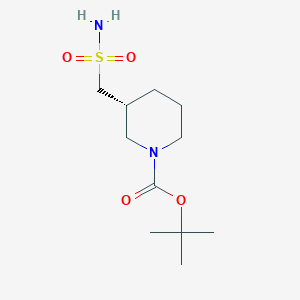


![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
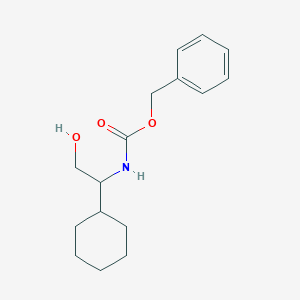

![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
